1-(Bromomethyl)cyclopropene

Description

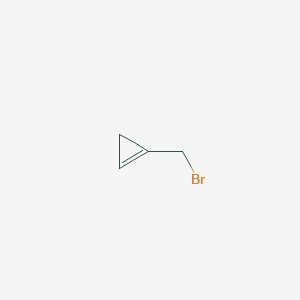

1-(Bromomethyl)cyclopropene is a cyclopropene derivative featuring a bromomethyl substituent on the strained three-membered cyclopropene ring. The bromomethyl group introduces both steric and electronic effects, which may influence its stability, reactivity, and interaction with biological targets (e.g., as an ethylene antagonist in plants).

Properties

Molecular Formula |

C4H5Br |

|---|---|

Molecular Weight |

132.99 g/mol |

IUPAC Name |

1-(bromomethyl)cyclopropene |

InChI |

InChI=1S/C4H5Br/c5-3-4-1-2-4/h1H,2-3H2 |

InChI Key |

VXFCXJZQHCQVMH-UHFFFAOYSA-N |

Canonical SMILES |

C1C=C1CBr |

Origin of Product |

United States |

Preparation Methods

1-(Bromomethyl)cyclopropene can be synthesized through various methods. One common synthetic route involves the α-bromination of carbonyl compounds. For instance, the reaction of α-bromoketones or aldehydes with ethyl cyanoacetate or malononitrile in the presence of cyanogen bromide (BrCN) and triethylamine (Et₃N) yields bromomethyl cyclopropane derivatives . This method is efficient and provides high yields within a short reaction time.

Industrial production methods often involve the use of molecular bromine or copper(II) bromide for the bromination of ketones . These methods are scalable and economically viable for large-scale production.

Chemical Reactions Analysis

1-(Bromomethyl)cyclopropene undergoes various chemical reactions, including:

Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as phenylmagnesium bromide, to form new compounds.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding cyclopropyl ketones or reduction to form cyclopropylmethyl derivatives.

Cyclopropanation: The compound can participate in cyclopropanation reactions, forming cyclopropane rings with various substituents.

Common reagents used in these reactions include Grignard reagents, molecular bromine, and cyanogen bromide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(Bromomethyl)cyclopropene has diverse applications in scientific research:

Biology and Medicine: The cyclopropyl group is influential in biological systems, exhibiting antibacterial, antiviral, and enzyme inhibition activities. This makes 1-(Bromomethyl)cyclopropene a valuable compound in medicinal chemistry for the development of new drugs.

Industry: The compound is used in the production of specialty chemicals and materials, leveraging its unique reactivity and structural properties.

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)cyclopropene involves the formation of reactive intermediates during its chemical reactions. For example, in substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the cyclopropene ring . The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

Cyclopropene derivatives are studied extensively for their ethylene-inhibiting properties in agriculture and their utility in synthetic chemistry. Below is a comparative analysis of 1-(Bromomethyl)cyclopropene with key analogs:

Key Findings

Substituent Impact on Ethylene Inhibition: Smaller substituents (e.g., methyl in 1-MCP) enhance volatility and ethylene receptor binding, making 1-MCP highly effective in controlled environments. Larger groups (e.g., phenylpropyl in PPCP) may improve stability but reduce bioavailability . However, its bromine atom could enable unique reactivity in cross-coupling reactions or polymer chemistry .

Synthetic Utility :

- Bromomethyl-substituted compounds (e.g., 1-(bromomethyl)chrysene) are valuable intermediates for functionalizing aromatic systems . By analogy, 1-(Bromomethyl)cyclopropene may serve as a precursor for synthesizing cyclopropene-containing polymers or pharmaceuticals.

While 1-MCP is generally recognized as safe for postharvest use, brominated analogs like 1-(Bromomethyl)cyclopropene may necessitate stringent safety protocols akin to those for 1-bromopropane .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.